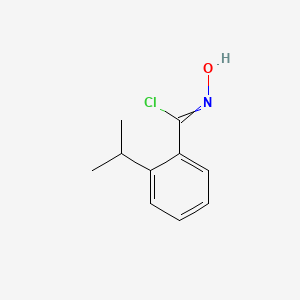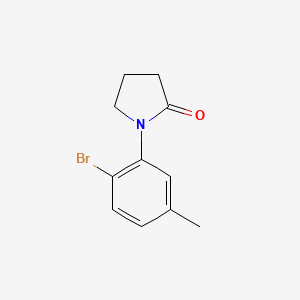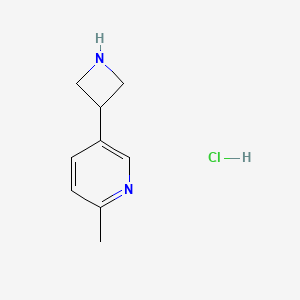
5-(3-Azetidinyl)-2-methylpyridine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32662322 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32662322 typically involves a series of chemical reactions that require precise conditions to achieve the desired product. One common method involves the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired crystal form . The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of MFCD32662322 involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires the use of specialized equipment and reactors to maintain the necessary reaction conditions. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced on a large scale with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: MFCD32662322 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows it to interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32662322 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to enhance the reaction rates and yields .
Major Products: The major products formed from the reactions of MFCD32662322 depend on the specific reagents and conditions used. For example, oxidation reactions may produce quaternary ammonium cations, while reduction reactions can yield different reduced forms of the compound .
Aplicaciones Científicas De Investigación
MFCD32662322 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions to produce complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, MFCD32662322 is investigated for its potential therapeutic properties and its ability to interact with specific molecular targets. In industry, it is used in the production of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of MFCD32662322 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to MFCD32662322 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share similar structural features and reactivity, making them useful for comparison in scientific studies .
Uniqueness: MFCD32662322 is unique due to its specific structure and properties, which allow it to participate in a wide range of chemical reactions and applications. Its stability and reactivity make it a valuable compound for various scientific and industrial purposes .
Propiedades
Fórmula molecular |
C9H13ClN2 |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
5-(azetidin-3-yl)-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-2-3-8(6-11-7)9-4-10-5-9;/h2-3,6,9-10H,4-5H2,1H3;1H |
Clave InChI |
QEAWTLOPYGMSQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C2CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13695258.png)

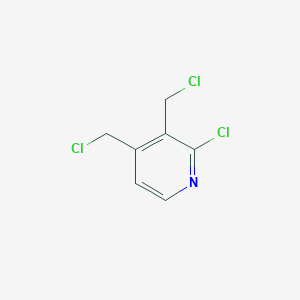
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B13695298.png)
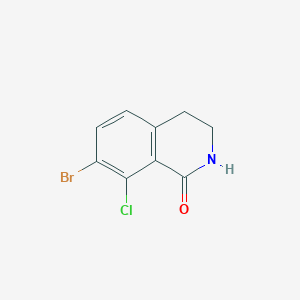
![[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13695315.png)

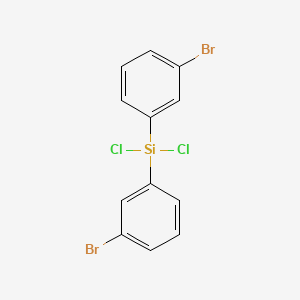
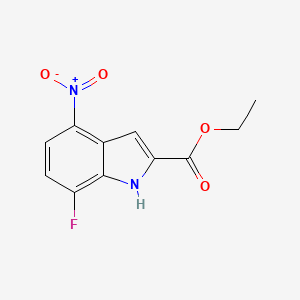
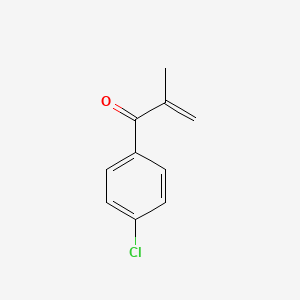
![Bis[(2-methylpropan-2-yl)oxy]diazene](/img/structure/B13695342.png)
